molecular formula C16H19BrF3NO3 B8125697 (5-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester

(5-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B8125697
M. Wt: 410.23 g/mol
InChI Key: DKHHXOPVBNUPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group substituted with bromine and trifluoromethoxy groups, a cyclopropyl ring, and a carbamic acid esterified with tert-butyl. Its unique structure makes it a subject of interest in synthetic chemistry and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester typically involves multiple steps:

    Bromination: The starting material, 2-trifluoromethoxy-benzyl alcohol, undergoes bromination to introduce the bromine atom at the 5-position.

    Cyclopropylation: The brominated intermediate is then subjected to cyclopropylation using cyclopropyl magnesium bromide under Grignard reaction conditions.

    Carbamate Formation: The resulting compound is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and scaling up the use of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzyl group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Hydrolysis: Carbamic acid derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific pathways or receptors.

    Industry: Could be used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for (5-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester would depend on its specific application. In a pharmaceutical context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group could enhance its binding affinity and specificity, while the cyclopropyl group might influence its metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester
  • (5-Fluoro-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester
  • (5-Iodo-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester

Uniqueness

(5-Bromo-2-trifluoromethoxy-benzyl)-cyclopropyl-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

tert-butyl N-[[5-bromo-2-(trifluoromethoxy)phenyl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrF3NO3/c1-15(2,3)24-14(22)21(12-5-6-12)9-10-8-11(17)4-7-13(10)23-16(18,19)20/h4,7-8,12H,5-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHHXOPVBNUPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)Br)OC(F)(F)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.